molecular formula C20H18N4S B2357560 (Z)-N'-(2,3-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-24-8

(Z)-N'-(2,3-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2357560
CAS RN: 477285-24-8
M. Wt: 346.45
InChI Key: ZEFFODBWYMZVIO-MOHJPFBDSA-N
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Description

(Z)-N'-(2,3-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide, also known as DMTTC, is a thiazole derivative that has been extensively studied for its potential applications in various scientific research fields. DMTTC has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology due to its unique chemical structure and mechanism of action.

Scientific Research Applications

  • Antiviral Activity : A study described the synthesis of thiazole C-nucleosides, which were tested for antiviral activity against viruses like herpes and parainfluenza. Compounds showing significant antiviral activity also inhibited guanine nucleotide biosynthesis (Srivastava et al., 1977).

  • Antibacterial Activity : Research on 1,3,4-thiadiazole derivatives revealed their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. Certain compounds showed potent antibacterial properties (Saleh et al., 2020).

  • Antimicrobial and Anticancer Activity : A study on pyrazolines and thiadiazoles highlighted their biological activities, with some derivatives showing promising antimicrobial and anticancer results (Abdelhamid et al., 2019).

  • Anticancer Agents : Research involving the synthesis of 3-heteroarylindoles indicated moderate to high anticancer activity in some compounds against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016).

  • Computational Studies : Computational studies have been conducted to understand the molecular structure and properties of similar thiazole derivatives. Such studies assist in the development of new antitumor agents (Karakurt et al., 2016).

  • Corrosion Inhibition : Thiazole derivatives have been investigated for their role as corrosion inhibitors in acidic environments, showing effectiveness in protecting metals like steel and zinc (Khaled & Amin, 2009).

  • Molecular Docking and EGFR Kinase Inhibitory Activity : Thiazolyl-pyrazoline derivatives have been synthesized and evaluated for EGFR kinase inhibitory activity, showing potential as anticancer agents (Lv et al., 2011).

properties

IUPAC Name

(2Z)-N-(2,3-dimethylanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-13-7-9-16(10-8-13)19-12-25-20(22-19)18(11-21)24-23-17-6-4-5-14(2)15(17)3/h4-10,12,23H,1-3H3/b24-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFFODBWYMZVIO-MOHJPFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC(=C3C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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